METHYL 4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE
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Overview
Description
METHYL 4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE is an organic compound with the molecular formula C17H14N2O5 It is a derivative of benzoic acid and contains both nitrophenyl and propenoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves the reaction of methyl 4-aminobenzoate with 3-(2-nitrophenyl)-2-propenoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid for sulfonation, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Oxidation: Formation of carboxylic acids or other oxidized products.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
METHYL 4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{[(2E)-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE
- METHYL 4-{[(2E)-2-[(2-METHOXYBENZOYL)AMINO]-3-(3-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE
- METHYL 4-{[(2E)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE
Uniqueness
METHYL 4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE is unique due to the specific positioning of the nitrophenyl and propenoyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
methyl 4-[[(E)-3-(2-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-24-17(21)13-6-9-14(10-7-13)18-16(20)11-8-12-4-2-3-5-15(12)19(22)23/h2-11H,1H3,(H,18,20)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFHVYBJOAZLMS-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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